molecular formula C14H24N2O5 B8388410 Tert-butyl 4-(3-ethoxy-3-oxopropanoyl)piperazine-1-carboxylate

Tert-butyl 4-(3-ethoxy-3-oxopropanoyl)piperazine-1-carboxylate

Cat. No.: B8388410
M. Wt: 300.35 g/mol
InChI Key: GTVIVMHQASSVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(3-ethoxy-3-oxopropanoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H24N2O5 and its molecular weight is 300.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H24N2O5

Molecular Weight

300.35 g/mol

IUPAC Name

tert-butyl 4-(3-ethoxy-3-oxopropanoyl)piperazine-1-carboxylate

InChI

InChI=1S/C14H24N2O5/c1-5-20-12(18)10-11(17)15-6-8-16(9-7-15)13(19)21-14(2,3)4/h5-10H2,1-4H3

InChI Key

GTVIVMHQASSVDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)N1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

HOBt (3.48 g, 25.8 mmol) and DIPEA (6.94 g, 53.8 mmol) were added to a stirred solution of malonic acid monoethyl ester (2.84 g, 21.5 mmol) in DMF (10 mL). The reaction mixture was cooled to 10° C. and EDCI.HCl (4.95 g, 25.8 mmol) followed by piperazine-1-carboxylic acid tert-butyl ester (4 g, 21.5 mmol) were added. The reaction mixture was stirred at room temperature overnight then diluted with water. The product was extracted with ethyl acetate and the ethyl acetate was washed with brine solution, dried over Na2SO4 and concentrated to afford 5.2 g (84%) of 4-(2-ethoxycarbonyl-acetyl)-piperazine-1-carboxylic acid tert-butyl ester. LCMS: 301.17 (M+1)+ 84.5%. 1H NMR: (CDCl3): δ 4.0 (q, 2H), 3.45 (m, 2H), 3.3 (m, 8H), 1.25 (s, 9H), 1.1 (t, 3H).
Name
Quantity
3.48 g
Type
reactant
Reaction Step One
Name
Quantity
6.94 g
Type
reactant
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.95 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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